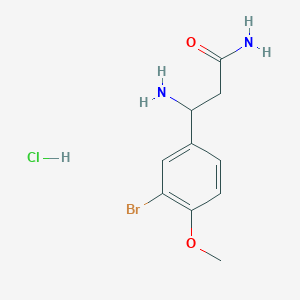

3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride

CAS No.: 2230800-03-8

Cat. No.: VC7395942

Molecular Formula: C10H14BrClN2O2

Molecular Weight: 309.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230800-03-8 |

|---|---|

| Molecular Formula | C10H14BrClN2O2 |

| Molecular Weight | 309.59 |

| IUPAC Name | 3-amino-3-(3-bromo-4-methoxyphenyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C10H13BrN2O2.ClH/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14;/h2-4,8H,5,12H2,1H3,(H2,13,14);1H |

| Standard InChI Key | FKBKTJAHCXCAHU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(CC(=O)N)N)Br.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is 3-amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride, reflecting its functional groups and substituents . The molecular formula is C₁₀H₁₄BrClN₂O₂, derived from the parent amine (C₁₀H₁₃BrN₂O₂) and hydrochloric acid (HCl) . The molecular weight is 309.59 g/mol, calculated from the sum of atomic masses .

Structural Features

The molecule consists of a central propanamide chain (CH₂–CH–CONH₂) with an amino group (–NH₂) and a substituted phenyl ring at the β-carbon . The aromatic ring features a 3-bromo substituent and a 4-methoxy group, introducing steric and electronic effects that influence reactivity . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological assays .

Structural Analysis and Conformational Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals include a singlet for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and amide protons (δ ~6.5–7.0 ppm) .

-

¹³C NMR: Key peaks would correspond to the carbonyl carbon (δ ~170 ppm), brominated aromatic carbons (δ ~120–135 ppm), and methoxy carbon (δ ~55 ppm) .

Infrared (IR) Spectroscopy:

Strong absorptions for the amide C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹), and O–CH₃ stretch (~2850 cm⁻¹) are anticipated .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound are scarce, analogous propanamide derivatives are typically synthesized via:

-

Friedel-Crafts Acylation: Introducing the methoxy and bromo groups to a benzene ring followed by aminolysis .

-

Hydrohalic Acid Treatment: Reaction of the free base amine with hydrochloric acid to form the hydrochloride salt, as observed in related compounds .

Industrial Availability

The compound is marketed by Sigma-Aldrich under the catalog number ENAH2C557B8D-100MG, with a purity suitable for research applications . Pricing is listed at €348.40 per 100 mg, reflecting its specialized nature .

Physicochemical Properties

Applications in Research

Pharmaceutical Intermediates

The bromo and methoxy groups are pharmacophores in kinase inhibitors and antipsychotic agents, suggesting utility in medicinal chemistry . For example, similar structures are found in dopamine D₂ receptor antagonists .

Organic Synthesis

The aryl bromide moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the construction of complex biaryl systems .

Comparative Analysis with Analogues

Future Directions

Further studies should explore:

-

Enantiomeric Separation: To assess stereochemical impacts on bioactivity.

-

Biological Screening: Testing against cancer cell lines or microbial targets.

-

Structural Optimization: Modifying the amide group to enhance pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume